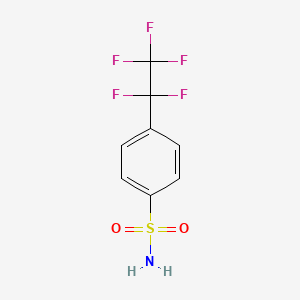

4-(pentafluoroethyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(pentafluoroethyl)benzene-1-sulfonamide is a fluorinated organic compound It is characterized by the presence of a pentafluoroethyl group attached to a benzene ring, which is further substituted with a sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(1,1,2,2,2-Pentafluoroethyl)benzenesulfonyl chloride with ammonia or an amine to form the sulfonamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(pentafluoroethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a different sulfonamide derivative .

Applications De Recherche Scientifique

4-(pentafluoroethyl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(pentafluoroethyl)benzene-1-sulfonamide is not fully understood. sulfonamides generally act by inhibiting enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition can lead to antibacterial effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid

- 4-(1,1,2,2,2-Pentafluoroethyl)benzonitrile

- 4-(Trifluoromethyl)benzoic acid

Uniqueness

4-(pentafluoroethyl)benzene-1-sulfonamide is unique due to the combination of its pentafluoroethyl group and sulfonamide functionality. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, which are not observed in similar compounds .

Activité Biologique

4-(Pentafluoroethyl)benzene-1-sulfonamide is a fluorinated compound that has garnered attention for its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure :

- Chemical Formula : C8H4F5N1O2S

- Molecular Weight : 293.18 g/mol

The presence of the pentafluoroethyl group significantly alters the physicochemical properties of the compound, potentially impacting its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit diverse biological activities through various mechanisms:

- Enzyme Inhibition : Many sulfonamides act as inhibitors of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. Studies have shown that 4-substituted benzenesulfonamides can bind effectively to multiple CA isoforms, suggesting potential therapeutic applications in conditions like glaucoma and edema .

- Antimicrobial Activity : The sulfonamide moiety is known for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Antitumor Effects : Initial studies suggest that fluorinated sulfonamides may exhibit cytotoxicity against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of several sulfonamide derivatives, including this compound. The results indicated significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -

Cytotoxicity Testing :

In vitro assays were conducted on MCF-7 breast cancer cells and HepG2 hepatic cancer cells. The results showed that this compound exhibited cytotoxic effects, with IC50 values indicating potential as a chemotherapeutic agent . -

Mechanistic Insights :

Molecular docking studies revealed that this compound interacts favorably with key amino acid residues in target proteins associated with tumor growth and bacterial resistance, suggesting a multifaceted mechanism of action .

Pharmacokinetic Considerations

Pharmacokinetic profiling using software tools such as SwissADME has provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound:

- Solubility : High solubility in physiological pH buffers indicates good bioavailability potential.

- Metabolic Stability : The fluorinated structure suggests resistance to metabolic degradation, enhancing its therapeutic window.

Propriétés

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO2S/c9-7(10,8(11,12)13)5-1-3-6(4-2-5)17(14,15)16/h1-4H,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEDPAZIBNPVQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(F)F)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901022957 |

Source

|

| Record name | 4-(1,1,2,2,2-Pentafluoroethyl)-Benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044712-67-4 |

Source

|

| Record name | 4-(1,1,2,2,2-Pentafluoroethyl)-Benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.